2-(4-chloro-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)acetamide
Description
2-(4-Chloro-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)acetamide is a synthetic acetamide derivative featuring a 4-chloroindole moiety linked via an acetamide bridge to a 3,4-dimethoxybenzyl group. The indole core is a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules, while the dimethoxybenzyl substituent may enhance solubility and modulate pharmacokinetic properties.
Properties
Molecular Formula |
C19H19ClN2O3 |
|---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
2-(4-chloroindol-1-yl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C19H19ClN2O3/c1-24-17-7-6-13(10-18(17)25-2)11-21-19(23)12-22-9-8-14-15(20)4-3-5-16(14)22/h3-10H,11-12H2,1-2H3,(H,21,23) |
InChI Key |
XDTNVZHVXMUNTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CN2C=CC3=C2C=CC=C3Cl)OC |
Origin of Product |
United States |
Biological Activity
2-(4-chloro-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, detailing its mechanisms of action, effects on various cell lines, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in cancer progression and other diseases.
Anticancer Activity
Research has indicated that this compound may exhibit significant anticancer properties. For instance, studies have shown that it can inhibit tumor growth in various cancer models through mechanisms such as:
- Induction of apoptosis in cancer cells.
- Inhibition of tubulin polymerization, leading to cell cycle arrest.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the efficacy of this compound against different cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A375 (Melanoma) | 30 | Induces apoptosis and inhibits cell proliferation |
| PC-3 (Prostate) | 27 | Disrupts microtubule formation |
| HCT116 (Colorectal) | 23 | Causes DNA damage via γ-H2AX foci accumulation |
These studies demonstrate that the compound exhibits dose-dependent inhibition of cell growth across multiple cancer types.
In Vivo Studies
In vivo studies further support the anticancer potential of this compound. For example:
- A375 Melanoma Model : Treatment with 30 mg/kg resulted in a 90.6% tumor growth inhibition after 20 days.
- PC-3 Xenograft Model : Administration at the same dosage led to an 83.8% reduction in tumor size .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Melanoma : A study involving nude mice implanted with A375 melanoma cells showed significant tumor regression when treated with the compound, indicating its potential as a therapeutic agent for melanoma.
- Prostate Cancer Research : In a study involving PC-3 cells, administration led to decreased metastasis and improved survival rates in treated mice compared to controls.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The European Patent Application EP3348550A1 (2018) describes a series of N-(6-trifluoromethylbenzothiazole-2-yl)-2-(substituted phenyl)acetamide derivatives, which share structural motifs with the target compound but differ in core heterocycles and substituent patterns.
Table 1: Key Structural Differences and Similarities
Key Observations:
Core Heterocycle Differences :
- The indole core in the target compound is distinct from the benzothiazole derivatives in the patent. Indoles are associated with neurotransmitter mimicry (e.g., serotonin), whereas benzothiazoles are often linked to kinase inhibition or antimicrobial activity .
- The trifluoromethyl (-CF₃) group in the patent compounds enhances metabolic stability and electron-withdrawing effects, absent in the target compound’s dimethoxybenzyl group .
Substituent Effects: Chlorine vs. In contrast, methoxy groups (e.g., 3,4-OCH₃) improve solubility and may reduce toxicity . Positional Isomerism: The 3,4-dimethoxy substitution on the benzyl group in the target compound contrasts with the 3,4-dichloro or 3,4,5-trimethoxy patterns in the patent derivatives. These positional differences significantly alter electronic properties and steric interactions.
Biological Implications :
- The benzothiazole-acetamide derivatives in the patent are optimized for enzyme inhibition (e.g., kinases, proteases) due to their rigid planar structure and -CF₃ groups. In contrast, the indole-acetamide scaffold may favor GPCR or ion channel modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
